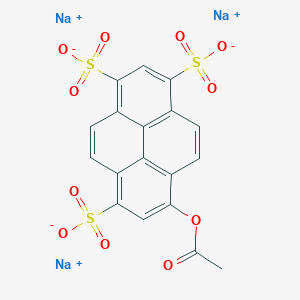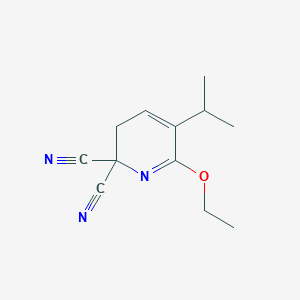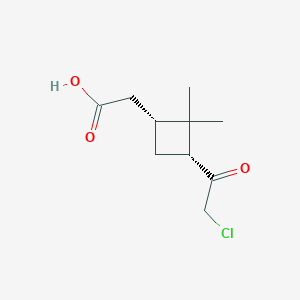
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt
Overview
Description
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt: is a membrane-permeable, nonfluorescent reagent. This compound is widely used in fluorescence studies due to its ability to enter the cell cytoplasm, where its acetic group is cleaved by intracellular, nonspecific esterases, forming the impermeable, fluorescent form of the molecule .
Mechanism of Action
Target of Action
The primary target of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt, also known as 1-Acetoxypyrene-3,6,8-trisulfonic acid trisodium salt, is intracellular, nonspecific esterases . Esterases are enzymes that catalyze the hydrolysis of ester bonds, which are commonly found in various biological molecules.
Mode of Action
This compound is a membrane-permeable, nonfluorescent reagent . It enters the cell cytoplasm, where its acetic group is cleaved by intracellular, nonspecific esterases . This enzymatic action transforms the compound into an impermeable, fluorescent form of the molecule .
Biochemical Pathways
The biochemical pathway primarily involved in the action of this compound is the esterase-catalyzed hydrolysis of esters . The cleavage of the acetic group by esterases results in the formation of a fluorescent molecule, indicating the activity of these enzymes within the cell .
Pharmacokinetics
Its high water solubility suggests that it may be readily absorbed and distributed within the body. Its transformation into a fluorescent molecule upon interaction with esterases indicates metabolic activity .
Result of Action
The primary result of the action of this compound is the production of a fluorescent molecule within the cell . This fluorescence can be used to indicate the presence and activity of esterases, providing valuable information about cellular function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its fluorescence properties may be affected by the pH of the environment . Furthermore, its stability and efficacy may be influenced by storage conditions, such as temperature and exposure to light .
Biochemical Analysis
Biochemical Properties
The compound is a substrate for fluorometric assay of esterases . It enters the cell cytoplasm, where its acetic group is cleaved by intracellular, nonspecific esterases . This cleavage forms the impermeable, fluorescent form of the molecule .
Cellular Effects
The 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt enters the cell cytoplasm and interacts with intracellular, nonspecific esterases . The interaction results in the formation of an impermeable, fluorescent form of the molecule .
Molecular Mechanism
The molecular mechanism of action of this compound involves the cleavage of its acetic group by intracellular, nonspecific esterases . This cleavage results in the formation of an impermeable, fluorescent form of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt involves the acetylation of pyrene-1,3,6-trisulfonic acid. The reaction typically requires an acetylating agent such as acetic anhydride in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 8-position of the pyrene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired grade for fluorescence applications .
Chemical Reactions Analysis
Types of Reactions: 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed to form 8-hydroxypyrene-1,3,6-trisulfonic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation and Reduction: Specific reagents and conditions vary depending on the desired transformation.
Substitution: Nucleophilic substitution reactions often require the presence of a strong nucleophile and appropriate solvents.
Major Products:
Hydrolysis: Produces 8-hydroxypyrene-1,3,6-trisulfonic acid.
Substitution: Results in various substituted pyrene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt is used as a fluorogenic substrate for esterases. Its high water solubility and longwave excitation and emission wavelengths make it suitable for various fluorescence assays .
Biology: In biological studies, this compound is utilized as a phloem-mobile symplasmic tracer. It has staining characteristics that differ from commonly used fluorochromes like carboxyfluorescein diacetate, making it valuable for tracking cellular processes .
Medicine: While specific medical applications are less documented, its use in fluorescence assays can be extended to medical diagnostics and research involving enzyme activity and cellular imaging .
Industry: The compound’s fluorescence properties are leveraged in various industrial applications, including quality control and material analysis .
Comparison with Similar Compounds
8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt: A similar compound with hydroxyl groups instead of acetoxy groups.
8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt: Another derivative with an octanoyloxy group.
8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt: Contains an amino group instead of an acetoxy group .
Uniqueness: 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt is unique due to its acetoxy group, which allows it to be a nonfluorescent precursor that becomes fluorescent upon enzymatic cleavage. This property makes it particularly useful in studies requiring precise control over fluorescence activation .
Properties
IUPAC Name |
trisodium;8-acetyloxypyrene-1,3,6-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O11S3.3Na/c1-8(19)29-13-6-14(30(20,21)22)10-4-5-12-16(32(26,27)28)7-15(31(23,24)25)11-3-2-9(13)17(10)18(11)12;;;/h2-7H,1H3,(H,20,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWTVIHOBLSYNA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552817 | |
| Record name | Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115787-83-2 | |
| Record name | Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetoxypyrene-3,6,8-trisulfonic acidtrisodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)








![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55010.png)


